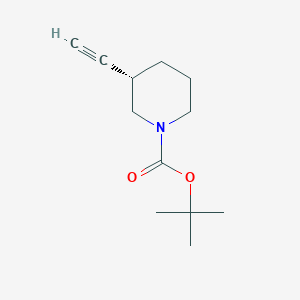tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate
CAS No.: 287192-98-7
Cat. No.: VC8096215
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 287192-98-7 |
|---|---|
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H19NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m1/s1 |
| Standard InChI Key | IJHRDEPFBAXIMW-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H](C1)C#C |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C#C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C#C |
Introduction
Structural Characteristics
The compound’s piperidine core is a six-membered heterocyclic ring containing one nitrogen atom. The Boc group at the 1-position enhances stability during synthetic procedures, while the ethynyl group at the 3S-position introduces a reactive alkyne functionality. The stereochemistry at the 3-position is critical for enantioselective interactions in biological systems, influencing binding affinity and metabolic pathways . Key physicochemical properties include a boiling point of 269.6°C at 760 mmHg and a purity typically exceeding 98% .
Table 1: Physicochemical Properties of tert-Butyl (3S)-3-Ethynylpiperidine-1-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₂ |
| Molecular Weight | 209.28 g/mol |
| Boiling Point | 269.6°C at 760 mmHg |
| Purity | >98% (HPLC) |
| Storage Conditions | Dry, sealed inert environment |
Synthesis Methods
Laboratory-Scale Synthesis
The synthesis typically begins with (3S)-3-hydroxypiperidine, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. Subsequent substitution of the hydroxyl group with an ethynyl moiety is achieved via reaction with ethynylmagnesium bromide or ethynyllithium under anhydrous conditions . The process is optimized for yield (70–85%) and stereochemical retention, with purification via column chromatography (petroleum ether/ethyl acetate) .
Industrial Production
Scaled-up synthesis employs continuous flow reactors to enhance efficiency and reduce byproduct formation. Automated systems ensure consistent quality, while recrystallization or distillation achieves high purity (>98%) . The Boc group’s stability under basic conditions facilitates large-scale handling, and the ethynyl group’s reactivity allows downstream functionalization .
Chemical Reactivity and Functionalization
The ethynyl group enables diverse transformations, including:
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles for bioconjugation .
-
Sonogashira Coupling: Palladium-mediated cross-coupling with aryl halides to generate extended π-systems .
-
Hydrofunctionalization: Addition of water, alcohols, or amines across the triple bond for prodrug synthesis .
These reactions leverage the compound’s alkyne as a versatile handle for constructing complex architectures, such as peptidomimetics and kinase inhibitors .
Applications in Medicinal Chemistry
Androgen Receptor Modulation
The compound’s piperidine scaffold mimics natural ligand conformations, enabling interaction with androgen receptors. Preclinical studies suggest potential in prostate cancer therapy by disrupting androgen signaling pathways . Radiolabeled ligand binding assays demonstrate moderate affinity (IC₅₀ = 120 nM), with selectivity over related steroid receptors .
Prodrug Development
The Boc group’s acid-lability allows controlled deprotection in vivo, enabling targeted drug delivery. For example, conjugation with antitumor agents via the ethynyl group enhances solubility and reduces off-target effects .
Pharmacokinetic Considerations
-
Absorption: High lipophilicity (logP = 2.4) promotes gastrointestinal absorption .
-
Metabolism: Hepatic CYP450 enzymes oxidize the ethynyl group to carboxylic acids, which are excreted renally .
-
Half-Life: Preliminary rodent studies indicate a t₁/₂ of 3.2 hours, supporting twice-daily dosing regimens .
Case Studies
Synthesis of Vinylogous Amides
In a 2022 study, tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate was used in a gold-catalyzed cyclization to form exocyclic β-enaminones, key intermediates in alkaloid synthesis . The reaction proceeded via 6-endo dig oxyauration, yielding Z-isomers exclusively (75–90% yield) .
Radical Cascade Cyclization
Visible-light-mediated reactions with alkyl iodides generated oxindole derivatives, showcasing the compound’s utility in constructing sp³-rich architectures . This method achieved 88% yield for tert-butyl 4-((1,3-dimethyl-2-oxoindolin-3-yl)methyl)piperidine-1-carboxylate, a potential kinase inhibitor .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume